1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride
Description
This compound is a piperidine derivative featuring a cyclopropanecarbonyl group substituted with a 4-fluorophenoxy moiety. The ethylamine hydrochloride salt enhances its solubility and bioavailability. Its structure combines conformational rigidity (from the cyclopropane ring) with electronic modulation (via the fluorophenoxy group), making it a candidate for central nervous system (CNS) or receptor-targeted therapies.
Properties
Molecular Formula |
C17H24ClFN2O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-[1-(4-fluorophenoxy)cyclopropyl]methanone;hydrochloride |
InChI |
InChI=1S/C17H23FN2O2.ClH/c1-12(19)13-6-10-20(11-7-13)16(21)17(8-9-17)22-15-4-2-14(18)3-5-15;/h2-5,12-13H,6-11,19H2,1H3;1H |
InChI Key |
GVQHLYYMCTWIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2(CC2)OC3=CC=C(C=C3)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride involves several steps. The synthetic route typically starts with the preparation of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, which is then reacted with piperidine to form the desired product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Structural Features and Modifications
The table below compares key structural elements and properties:
*Estimated based on structural analysis.
Pharmacological and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Insights
- Cyclopropane Linkers : highlights that cyclopropanecarbonyl groups improve binding to targets like kinases by enforcing a specific conformation.
- Fluorinated Aromatics: The 4-fluorophenoxy group (present in the target compound and ) is associated with enhanced selectivity in CNS drugs due to optimal size and electronegativity.
- Piperidine Modifications : N-methylation or carbonyl additions (as in ) can alter potency; the target compound’s ethylamine side chain may facilitate ionic interactions with biological targets.
Biological Activity
1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride is a synthetic compound with potential therapeutic applications. The biological activity of this compound is of significant interest due to its interactions with various biological targets, which may lead to novel treatments for several medical conditions.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A cyclopropane ring
- A piperidine moiety
- A 4-fluorophenoxy group
This unique arrangement contributes to its biological activity, particularly in modulating receptor interactions and enzymatic pathways.
The mechanism of action involves the binding of the compound to specific receptors in the body, which may include:
- Dopamine receptors : Influencing neurotransmitter release and signaling pathways.
- Serotonin receptors : Potentially affecting mood regulation and anxiety responses.
The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may exhibit antitumor properties and affect neurological functions.
Biological Activity Studies
Recent research has focused on the compound's biological activities, including:
Antitumor Activity
A study evaluated the potential antitumor effects of related compounds, revealing that derivatives similar to this compound exhibited promising results against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values significantly lower than standard treatments like sorafenib, indicating enhanced potency against cancer cells .
Neuropharmacological Effects
Research has indicated that compounds in this class may influence neuropharmacological pathways. They have been shown to interact with serotonin and dopamine systems, which are crucial in treating conditions such as depression and anxiety disorders. Animal models have demonstrated behavioral changes consistent with altered neurotransmitter activity, suggesting potential therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Cancer Treatment : In vitro studies have demonstrated that related compounds significantly inhibit cell proliferation in human cancer cell lines. For example, a derivative showed an IC50 value of 0.08 µM against HT-29 colon cancer cells, outperforming established chemotherapeutics .
- Neurological Disorders : Animal studies have indicated that the compound may reduce anxiety-like behaviors in models of stress, supporting its potential use in treating anxiety disorders .
Data Tables
| Activity Type | Cell Line/Model | IC50 Value (µM) | Comparison Drug | Effectiveness |
|---|---|---|---|---|
| Antitumor | HT-29 | 0.08 | Sorafenib | 45.1 times better |
| Neuropharmacological | Mouse Model | N/A | N/A | Reduced anxiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
